6-Ethenylidenedodecane-1,5-diol
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Overview
Description
6-Ethenylidenedodecane-1,5-diol is an organic compound with the molecular formula C12H22O2. It is characterized by the presence of two hydroxyl groups (-OH) and an ethenylidene group (-CH=CH2) attached to a dodecane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenylidenedodecane-1,5-diol typically involves the reaction of dodecane derivatives with appropriate reagents to introduce the hydroxyl and ethenylidene groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing catalysts to improve yield and efficiency. The use of continuous flow reactors can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethenylidenedodecane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethenylidene group can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acid chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated dodecane derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
6-Ethenylidenedodecane-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethenylidenedodecane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenylidene group can participate in reactions that modify the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: A shorter chain diol with similar hydroxyl functionality.
1,6-Hexanediol: Another diol with a slightly longer chain.
1,3-Dodecanediol: A diol with hydroxyl groups at different positions on the dodecane chain
Uniqueness
6-Ethenylidenedodecane-1,5-diol is unique due to the presence of the ethenylidene group, which imparts distinct reactivity compared to other diols. This structural feature allows for unique chemical transformations and applications .
Properties
CAS No. |
645613-60-1 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-10-13(4-2)14(16)11-8-9-12-15/h14-16H,2-3,5-12H2,1H3 |
InChI Key |
YMOMEQHJFWBNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C=C)C(CCCCO)O |
Origin of Product |
United States |
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